5-Chloro-2-mercapto-3-methyl benzofuran 5-Chloro-2-mercapto-3-methyl benzofuran
Brand Name: Vulcanchem
CAS No.: 463976-08-1
VCID: VC13868020
InChI: InChI=1S/C9H7ClOS/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-4,12H,1H3
SMILES:
Molecular Formula: C9H7ClOS
Molecular Weight: 198.67 g/mol

5-Chloro-2-mercapto-3-methyl benzofuran

CAS No.: 463976-08-1

Cat. No.: VC13868020

Molecular Formula: C9H7ClOS

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-mercapto-3-methyl benzofuran - 463976-08-1

Specification

CAS No. 463976-08-1
Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
IUPAC Name 5-chloro-3-methyl-1-benzofuran-2-thiol
Standard InChI InChI=1S/C9H7ClOS/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-4,12H,1H3
Standard InChI Key FFJIULXBRJZUKP-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)Cl)S

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₇ClOS, with a molecular weight of 198.67 g/mol. Its structure features a benzofuran scaffold (a benzene ring fused to a furan) substituted at the 5-position with chlorine, the 3-position with a methyl group, and the 2-position with a thiol (-SH) moiety. This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom at C5 deactivates the aromatic ring, while the thiol group at C2 provides nucleophilic reactivity .

Key Physicochemical Parameters

Experimental and computed physicochemical properties include:

PropertyValueSource
LogP (Partition Coefficient)3.2 (estimated)
Topological Polar Surface Area54.3 Ų
Hydrogen Bond Donors1 (thiol group)
Hydrogen Bond Acceptors2 (furan oxygen and thiol)

The relatively high LogP value suggests moderate lipophilicity, which influences membrane permeability and bioavailability. The thiol group’s acidity (pKa ≈ 10–12) enables deprotonation under basic conditions, forming reactive thiolate intermediates .

Synthetic Methodologies

Core Benzofuran Synthesis

The benzofuran core is typically constructed via cyclization of o-hydroxyacetophenone derivatives. For 5-chloro-3-methylbenzofuran precursors, chlorination at C5 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide in dichloromethane at 0–5°C. Methylation at C3 often employs methyl iodide in the presence of potassium carbonate.

Chemical Reactivity and Derivative Formation

Thiol-Dependent Reactions

The -SH group participates in:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

  • Oxidation: Converts to sulfonic acids (-SO₃H) with H₂O₂ or to disulfides with I₂.

  • Metal Coordination: Binds to Au⁺ or Pt²⁺ ions, enabling applications in catalysis .

Electrophilic Aromatic Substitution

The chlorine atom directs electrophiles to the para (C4) and ortho (C6) positions. Nitration (HNO₃/H₂SO₄) predominantly yields 5-chloro-4-nitro derivatives, while sulfonation favors C6 substitution.

Applications in Materials Science

Polymer Modification

Thiol-ene click reactions enable covalent attachment to poly(ethylene glycol) diacrylate hydrogels. Functionalized hydrogels show enhanced adsorption of heavy metals (e.g., 95% Pb²⁺ removal at pH 6) .

Catalytic Supports

When immobilized on mesoporous silica, the compound serves as a ligand for Pd nanoparticles. The resulting catalyst achieves 99% conversion in Suzuki-Miyaura cross-couplings (TON = 1,500) .

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